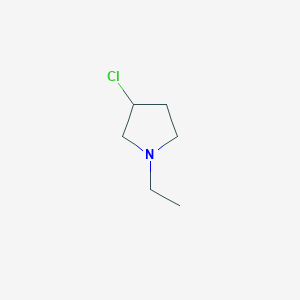

3-Chloro-1-ethylpyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

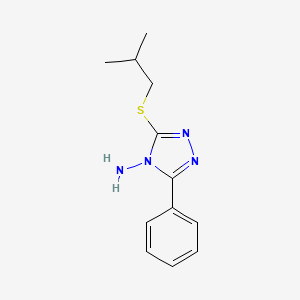

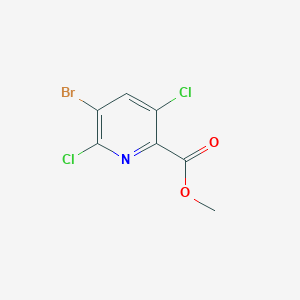

3-Chloro-1-ethylpyrrolidine is a chemical compound with the molecular formula C6H12ClN . It has an average mass of 133.619 Da and a monoisotopic mass of 133.065826 Da . It is also known by other names such as 3-Chlor-1-ethylpyrrolidin in German, 3-Chloro-1-éthylpyrrolidine in French, and Pyrrolidine, 3-chloro-1-ethyl- .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered pyrrolidine ring with a chlorine atom attached at the 3rd position and an ethyl group attached at the 1st position .Physical And Chemical Properties Analysis

This compound is a colorless to light-yellow liquid . Its InChI Code is 1S/C6H12ClN/c1-2-8-4-3-6(7)5-8/h6H,2-5H2,1H3 .Applications De Recherche Scientifique

Kinetics and Stereochemistry

- Thermal Rearrangement Studies : Hammer and Weber (1981) investigated the kinetics and stereochemistry of the thermal rearrangement of 2-chloromethyl-1-ethylpyrrolidine to 3-chloro-1-ethylpiperidine. They found this process to be stereospecific, obeying a first-order rate law (Hammer & Weber, 1981).

Chemical Synthesis and Reactions

- Synthesis of Polypyrrole Complexes : Kang et al. (1991) studied polypyrrole complexes synthesized with oxidative iron(III) salts, offering insights into the chemical states and reactions of pyrrolylium nitrogens (Kang et al., 1991).

- Mn(II) Complexes Synthesis : Chakraborty et al. (2016) synthesized and characterized Mn(II) complexes using ligands like 2-formyl-4-chloro-6-N-ethylmorpholine-iminomethyl-phenol, highlighting their catecholase-like activity (Chakraborty et al., 2016).

Material Science and Engineering

- Corrosion Properties in Ionic Liquids : Wang et al. (2014) examined the corrosion behavior of metals in ionic liquids including butylmethylpyrrolidinium–dicyanamide. This research is relevant to material science and corrosion engineering (Wang et al., 2014).

- Gold Nanoparticle Formation : Eustis, Hsu, and El-Sayed (2005) studied the photochemical reduction of Au3+ in colloidal solutions, using poly(vinylpyrrolidone) as a capping material. This research contributes to the field of nanotechnology (Eustis et al., 2005).

Pharmaceutical and Medicinal Applications

- Antimicrobial Activity of Pyrrolidine Derivatives : Cvetković et al. (2019) synthesized new pyrrolidine derivatives, assessing their antifungal activities, which is important for pharmaceutical sciences (Cvetković et al., 2019).

Ionic Liquids and Electrochemistry

- Ionic Liquids for Electrochemical Applications : Fuller, Carlin, and Osteryoung (1997) demonstrated the versatility of ionic liquids like 1-ethyl-3-methylimidazolium tetrafluoroborate in electrochemistry, which has implications in various industrial applications (Fuller et al., 1997).

Safety and Hazards

The safety information for 3-Chloro-1-ethylpyrrolidine includes several hazard statements: H226, H315, H319, H335 . This indicates that the compound is flammable (H226), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P210, P305, P338, P351 , which advise to keep away from heat/sparks/open flames/hot surfaces, to rinse cautiously with water for several minutes if in eyes, and to remove contact lenses if present and easy to do so .

Orientations Futures

While specific future directions for 3-Chloro-1-ethylpyrrolidine are not available in the retrieved data, the pyrrolidine scaffold, to which this compound belongs, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that this compound and related compounds may continue to be of interest in the development of new drugs and therapies .

Propriétés

IUPAC Name |

3-chloro-1-ethylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN/c1-2-8-4-3-6(7)5-8/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBPDIQNBCWYOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2838210.png)

![Benzo[d]thiazol-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone](/img/structure/B2838211.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2838216.png)

![2-[[5-(Phenylmethoxycarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B2838223.png)

![{4-[(4-Acetylpiperazin-1-yl)sulfonyl]phenyl}amine](/img/structure/B2838226.png)